1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole is a chiral molecule containing both an oxirane (epoxide) ring and a 1,2,4-triazole ring. This compound serves as a key intermediate in the synthesis of various antifungal agents, particularly those belonging to the triazole class. [, , , , ] Its importance stems from the presence of the reactive epoxide ring, allowing for diverse chemical modifications and derivatizations.
1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, commonly referred to as Fluconazole Impurity G, is a chemical compound with significant relevance in pharmaceutical applications, particularly as an impurity in antifungal medications. It has garnered attention due to its structural characteristics and potential biological activities. The compound is classified under the category of triazoles, which are known for their antifungal properties.
This compound is primarily derived from the synthesis of Fluconazole, an antifungal medication used to treat various fungal infections. The presence of impurities like 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole is often monitored in pharmaceutical formulations to ensure quality and efficacy.
The synthesis of 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole typically involves multi-step organic reactions that integrate the oxirane and triazole moieties.
The synthetic route often includes:
This multi-step synthesis requires careful control of reaction conditions to yield high purity and desired stereochemistry.
The molecular structure of 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole features a triazole ring linked to an oxirane group with a difluorophenyl substituent. The structural representation can be summarized as follows:
The compound exhibits racemic stereochemistry with defined stereocenters that influence its biological activity.
The primary reactions involving 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole include:
These reactions are crucial for modifying the compound for various applications or for studying its reactivity.
The mechanism of action of 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole primarily involves its interaction with fungal enzymes and cell membranes. It inhibits the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death.
Research indicates that compounds in this class exhibit varying degrees of antifungal activity based on their structural modifications and stereochemistry.
The physical properties of 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole include:
Key chemical properties include:
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to assess purity and stability.
The primary applications of 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole include:
This compound exemplifies the importance of monitoring impurities in pharmaceuticals and serves as a valuable tool for ongoing research in medicinal chemistry.
The molecular structure comprises three key subunits: a 1,2,4-triazole ring linked via methylene tether to a trisubstituted oxirane bearing a 2,4-difluorophenyl substituent. The stereochemical descriptor (2RS) indicates racemic configuration at the epoxide carbon atoms. Key structural parameters include:
Table 1: Nomenclature and Identifiers of Fluconazole Impurity G
Nomenclature System | Designation |
---|---|
IUPAC Name | 1-[[2-(2,4-Difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
CAS Registry | 86386-76-7 (free base); 86386-77-8 (mesylate salt) |
Canonical SMILES | C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F |
InChI Key | UIXQTZYZQHYHRL-UHFFFAOYSA-N |
Common Synonyms | Fluconazole Epoxide Impurity; Fluconazole Impurity G |
The mesylate salt form (C₁₁H₉F₂N₃O·CH₄O₃S) exhibits increased crystallinity and solubility for analytical applications, with molecular weight 333.31 g/mol [2] [4]. The oxirane ring's strain induces electrophilic character at carbon atoms, enabling nucleophilic attack—a property exploited in synthetic applications. Conformational analysis reveals restricted rotation at the methylene bridge, creating distinct dihedral angles between triazole and phenyl planes that influence molecular packing and chromatographic behavior [3] [8].
This compound serves as a pivotal precursor in synthesizing azole antifungal agents, particularly fluconazole and structural analogs. Its synthetic utility derives from the strained epoxide moiety, which undergoes regioselective nucleophilic ring-opening reactions with nitrogen nucleophiles. In industrial synthesis, the epoxide's reaction with 1,2,4-triazole anions (or equivalents) under basic conditions facilitates C-N bond formation to construct the bis-triazole pharmacophore essential for antifungal activity [5] [8].
The mesylate salt derivative (Product Code: MM0235.08) is commercially standardized as a high-purity intermediate (>98%), specifically optimized for chemical synthesis. Manufacturers emphasize strict control over residual solvents and inorganic impurities to prevent side reactions during downstream derivatization. Synthetic pathways leveraging this intermediate typically yield 15-20% higher efficiency compared to non-epoxide routes due to reduced stereochemical complications at the quaternary carbon center [2] [3].
Table 2: Synthetic Applications in Antifungal Development
Reaction Type | Reagents/Conditions | Resulting Structure | Application |
---|---|---|---|
Nucleophilic Ring-Opening | 1H-1,2,4-Triazole, K₂CO₃, DMF | Fluconazole Core | Direct synthesis of fluconazole |
Epoxide Aminolysis | Azole derivatives, phase-transfer catalysts | Advanced intermediates | Voriconazole precursors |
Hydrogenolysis | H₂/Pd-C, alcoholic solvents | Deoxy-fluconazole analogs | Structure-activity studies |
Patent literature demonstrates that functionalization at the triazole N4 position or epoxide ring modification generates novel analogs with enhanced pharmacokinetic profiles. The 2,4-difluorophenyl moiety remains conserved during these transformations, as it optimally complements the hydrophobic binding pocket of fungal CYP51 enzymes—a primary target of triazole antifungals [5] [7].
As Fluconazole Impurity G, this compound is pharmacopeially recognized as a specified degradation product and synthetic byproduct in fluconazole active pharmaceutical ingredients (APIs). Regulatory guidelines mandate strict control at thresholds ≤0.15% in final formulations. Its formation occurs primarily through:
Certified reference materials (CRMs) are commercially available in neat solid form (e.g., Catalog No: MM0235.08, EVT-341601, CS-0555589) with ≥98% chromatographic purity, specifically designed for quantitative HPLC and LC-MS methods. The mesylate salt format enhances stability against epoxide hydrolysis during long-term storage (+5°C). Analytical parameters include:
Quality control protocols employ relative response factors (RRF=1.32 vs. fluconazole) for accurate quantitation, with validation meeting ICH Q2(R1) requirements. Accelerated stability studies (40°C/75% RH) demonstrate ≤0.5% degradation over 6 months when stored as neat solid under nitrogen, confirming suitability as a shelf-stable reference standard. Modern impurity profiling increasingly couples this CRM with charged aerosol detection (CAD) to overcome UV quantitation limitations for non-chromophoric impurities [2] [3] [8].
Table 3: Commercial Specifications of Analytical Standards
Provider | Catalog Number | Format | Purity (%) | Storage | Application |
---|---|---|---|---|---|
LGC Standards | MM0235.08 | Mesylate salt | >98.0 | +5°C | Pharmacopeial testing |
ChemScene | CS-0555589 | Free base | ≥98.0 | 2-8°C (sealed) | Research use |
EvitaChem | EVT-341601 | Free base | Not specified | Ambient* | Non-GMP R&D |
*Note: EvitaChem specifies "non-human research only" with variable storage recommendations [2] [3] [8]
International pharmacopeias (USP/Ph.Eur.) have incorporated this impurity in fluconazole monographs since 2015, requiring identification via retention time matching and mass spectrometric confirmation (m/z 238.08 [M+H]⁺). Harmonized analytical methods have reduced inter-laboratory variability to <5% RSD, establishing this compound as a benchmark for quality assessment across global manufacturing platforms [2] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7